molecular formula C36H38BN3O3 B11775122 1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate CAS No. 308124-98-3

1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate

Cat. No.: B11775122
CAS No.: 308124-98-3
M. Wt: 571.5 g/mol
InChI Key: JLZPHSXSIJFNLH-UHFFFAOYSA-N
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Description

1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties This compound consists of a pyridinium core substituted with a dimethylcarbamoyl group and a morpholine ring, paired with a tetraphenylborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of 4-morpholinopyridine with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of sodium tetraphenylborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

  • Formation of the Pyridinium Intermediate

    • React 4-morpholinopyridine with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane).
    • The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
  • Formation of the Tetraphenylborate Salt

    • Add sodium tetraphenylborate to the reaction mixture.
    • Stir the mixture at room temperature until the formation of the desired product is complete.
    • Isolate the product by filtration and purify it by recrystallization from an appropriate solvent (e.g., acetonitrile).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and solvent purity, is essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.

    Oxidation and Reduction: The dimethylcarbamoyl group can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of water or aqueous acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.

Major Products

    Substitution Reactions: Substituted pyridinium derivatives.

    Oxidation: Oxidized products of the dimethylcarbamoyl group.

    Reduction: Reduced forms of the dimethylcarbamoyl group.

    Hydrolysis: Decomposition products including dimethylamine and morpholinopyridine derivatives.

Scientific Research Applications

1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the context. The dimethylcarbamoyl group is known to interact with active sites of enzymes, potentially leading to inhibition or alteration of enzymatic function. The pyridinium core and morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-1-((Methoxycarbonyl)oxy)pyridinium Tetraphenylborate
  • Tetraphenylborate Salt of Bambuterol
  • Tetraphenylborate Salt of Atropine

Uniqueness

1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the morpholine ring and the dimethylcarbamoyl group differentiates it from other similar compounds, providing unique chemical and biological properties.

Properties

CAS No.

308124-98-3

Molecular Formula

C36H38BN3O3

Molecular Weight

571.5 g/mol

IUPAC Name

(4-morpholin-4-ylpyridin-1-ium-1-yl) N,N-dimethylcarbamate;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C12H18N3O3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-13(2)12(16)18-15-5-3-11(4-6-15)14-7-9-17-10-8-14/h1-20H;3-6H,7-10H2,1-2H3/q-1;+1

InChI Key

JLZPHSXSIJFNLH-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(=O)O[N+]1=CC=C(C=C1)N2CCOCC2

Origin of Product

United States

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